(3S,4S)-4-(Hydroxymethyl)pyrrolidin-3-ol Hydrochloride
Description
(3S,4S)-4-(Hydroxymethyl)pyrrolidin-3-ol Hydrochloride is a chiral pyrrolidine derivative characterized by a hydroxyl group at position 3 and a hydroxymethyl (-CH₂OH) group at position 4 of the pyrrolidine ring. The stereochemistry (3S,4S) is critical for its interactions in biological systems, particularly in enzyme inhibition and drug design. As a hydrochloride salt, it exhibits enhanced solubility in polar solvents, making it suitable for pharmaceutical applications.
Properties
IUPAC Name |
(3S,4S)-4-(hydroxymethyl)pyrrolidin-3-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2.ClH/c7-3-4-1-6-2-5(4)8;/h4-8H,1-3H2;1H/t4-,5+;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXKQZDCFEDEAAX-UYXJWNHNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)O)CO.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CN1)O)CO.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Reaction Steps
The synthesis begins with a 1,3-cycloaddition between a nitrone (e.g., benzyl-substituted nitrone) and an alkene (e.g., diethyl maleate) to form a 4,5-cis-disubstituted isoxazolidine intermediate. Reductive cleavage of the N–O bond in this intermediate induces cyclization, yielding a racemic 3,4-trans-disubstituted pyrrolidinone.
Enzyme-catalyzed enantioselective hydrolysis is then employed to resolve the racemic mixture. Lipases or esterases selectively hydrolyze one enantiomer of the pyrrolidinone ester, producing a carboxylic acid derivative (e.g., compound III in) and leaving the unreacted enantiomer as the ester (compound IV in). For the (3S,4S) enantiomer, enzymes such as Candida antarctica lipase B are preferred due to their high specificity.
Separation and Transformation
The hydrolyzed product (carboxylic acid) is separated from the unreacted ester via pH-dependent extraction. Acidifying the aqueous phase protonates the carboxylate, enabling extraction into organic solvents like ethyl acetate. Subsequent hydrogenolysis removes protecting groups (e.g., benzyl), and acidification with HCl yields the hydrochloride salt.
Advantages:
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Scalability : No chromatography required, reducing costs.
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Flexibility : Applicable to both (3R,4R) and (3S,4S) enantiomers by enzyme selection.
Chemical Synthesis Routes
While enzymatic methods dominate industrial production, alternative chemical routes exist for laboratory-scale synthesis.
Reductive Amination and Cyclization
A less common route involves reductive amination of keto acids followed by cyclization. For example, treating 4-keto-pyrrolidine-3-carboxylic acid with sodium borohydride reduces the ketone to a hydroxyl group, while the carboxylic acid is esterified. Acid-catalyzed cyclization forms the pyrrolidine ring, but this method struggles with stereocontrol, often requiring chiral auxiliaries.
Asymmetric Hydrogenation
Asymmetric hydrogenation of pyrroline derivatives using chiral catalysts (e.g., Ru-BINAP complexes) has been explored. However, this method faces challenges in achieving high diastereoselectivity for the cis-diol configuration.
Industrial-Scale Production
Industrial processes prioritize cost-efficiency and reproducibility. The enzymatic route is favored due to its scalability and minimal waste. Key optimizations include:
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Continuous flow reactors : Enhance reaction kinetics and reduce batch variability.
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Solvent recycling : Ethyl acetate and dichloromethane are recovered via distillation.
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Enzyme immobilization : Reusable immobilized lipases reduce catalyst costs.
Comparative Analysis of Methods
Critical Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxymethyl group can undergo oxidation to form aldehyde or carboxylic acid derivatives.
Reduction: The hydroxyl group can be reduced to form corresponding alkyl derivatives.
Substitution: The hydroxyl groups can participate in substitution reactions to form various esters or ethers.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Acid chlorides or alkyl halides in the presence of a base like pyridine.
Major Products:
- Oxidation products include aldehydes and carboxylic acids.
- Reduction products include alkyl derivatives.
- Substitution products include esters and ethers.
Scientific Research Applications
Organic Synthesis
Chiral Building Block
(3S,4S)-4-(Hydroxymethyl)pyrrolidin-3-ol hydrochloride serves as a crucial chiral building block in the synthesis of complex organic molecules. Its hydroxymethyl and hydroxyl functional groups facilitate the formation of various derivatives, enhancing its utility in creating enantiomerically pure compounds.
Synthesis of Nucleoside Analogues
This compound is employed in the synthesis of nucleoside analogues, particularly purine nucleoside phosphorylase inhibitors. These inhibitors are significant in developing antiviral and anticancer therapies .
Medicinal Chemistry
Antidiabetic Agents
The compound has been identified as an alpha-glucosidase inhibitor, which plays a role in managing postprandial blood glucose levels. This mechanism is particularly relevant for developing antidiabetic medications.
Potential Anticancer Applications
Research indicates that this compound may have potential applications in anticancer drug development due to its ability to inhibit specific enzymes involved in cancer metabolism.
Biochemistry
Enzyme Mechanism Studies
The compound is utilized as a substrate in biochemical assays to study enzyme mechanisms. Its interactions with various enzymes can provide insights into metabolic pathways and enzyme kinetics.
Industrial Applications
Fine Chemicals Production
In industrial settings, this compound is used as a precursor for producing fine chemicals. Its versatility allows for the development of various chemical products with specific functionalities.
Case Study 1: Synthesis of Purine Nucleoside Phosphorylase Inhibitors
A study demonstrated the synthesis of potent purine nucleoside phosphorylase inhibitors using this compound as an intermediate. The resulting compounds showed significant biological activity against cancer cell lines, highlighting their potential as therapeutic agents .
Case Study 2: Development of Antidiabetic Medications
Research focused on the role of this compound as an alpha-glucosidase inhibitor provided insights into its efficacy in lowering blood glucose levels post-meal. This application underscores its importance in diabetes management strategies.
Mechanism of Action
The mechanism of action of (3S,4S)-4-(Hydroxymethyl)pyrrolidin-3-ol Hydrochloride involves its interaction with specific molecular targets. The hydroxyl and hydroxymethyl groups allow it to form hydrogen bonds and other interactions with enzymes and receptors. This can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit or activate specific enzymes, thereby influencing metabolic pathways and cellular processes .
Comparison with Similar Compounds
Methoxy vs. Hydroxymethyl Derivatives
- (3S,4S)-4-Methoxypyrrolidin-3-ol Hydrochloride (CAS: 473298-23-6): Substituent: Methoxy (-OCH₃) at position 4. Impact: Reduced polarity compared to hydroxymethyl, leading to lower solubility in aqueous media. Widely used as a building block in drug synthesis due to its stability . Molecular Formula: C₅H₁₂ClNO₂ (identical to the target compound). Molecular Weight: 153.60 g/mol .
- (3S,4S)-4-(Hydroxymethyl)pyrrolidin-3-ol Hydrochloride: Substituent: Hydroxymethyl (-CH₂OH) at position 4.
Fluorinated Derivatives
- (3S,4R)-4-Fluoropyrrolidin-3-ol Hydrochloride (CAS: 2227197-50-2): Substituent: Fluorine at position 4. Impact: Fluorine’s electronegativity increases metabolic stability and membrane permeability. Hazard profile includes skin irritation (H315) and acute toxicity (H302) . Molecular Formula: C₄H₉ClFNO. Molecular Weight: 141.57 g/mol .
(3R,4R)-4-Fluoropyrrolidin-3-ol Hydrochloride (CAS: 1523530-25-7):
Positional Isomerism
- (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-ol Hydrochloride (CAS: 1009335-36-7):
Stereochemical Differences
- (3S,4S)-Pyrrolidine-3,4-diol Hydrochloride (CAS: 276862-76-1): Substituents: Two hydroxyl groups (positions 3 and 4). Impact: Increased hydrogen-bonding capacity and solubility. Used in glycosidase inhibition studies . Molecular Formula: C₄H₁₀ClNO₂.
Physicochemical Properties
*Calculated based on analogous compounds.
Biological Activity
Overview
(3S,4S)-4-(Hydroxymethyl)pyrrolidin-3-ol hydrochloride is a chiral pyrrolidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a hydroxymethyl group at the 4-position and a hydroxyl group at the 3-position, which contribute to its reactivity and biological interactions. Its applications range from serving as a chiral building block in organic synthesis to functioning as an enzyme inhibitor in various biochemical pathways.
- Molecular Formula : CHNO
- Molecular Weight : 115.15 g/mol
- Structure : The compound features a five-membered nitrogen-containing heterocycle typical of pyrrolidines.
Enzyme Inhibition
One of the primary biological activities of (3S,4S)-4-(Hydroxymethyl)pyrrolidin-3-ol is its role as an inhibitor of specific enzymes, particularly purine nucleoside phosphorylase (PNP). PNP is crucial for nucleotide metabolism, and its inhibition can have therapeutic implications in treating diseases such as cancer and autoimmune disorders.
- Mechanism of Action : The compound binds to the active site of PNP, preventing the conversion of purine nucleosides into their corresponding bases. This inhibition can lead to reduced proliferation of certain cell types, making it a candidate for anticancer therapies .
Antidiabetic Potential
Research has indicated that (3S,4S)-4-(Hydroxymethyl)pyrrolidin-3-ol may also exhibit antidiabetic properties through its action as an alpha-glucosidase inhibitor. By inhibiting this enzyme, the compound can slow down carbohydrate digestion and absorption, thereby lowering postprandial blood glucose levels.
Case Study 1: Inhibition of Purine Nucleoside Phosphorylase
A study published in PNAS highlighted the synthesis and evaluation of (3S,4S)-4-(Hydroxymethyl)pyrrolidin-3-ol as a PNP inhibitor. The compound was found to significantly inhibit PNP activity in vitro, demonstrating potential for therapeutic applications in conditions where purine metabolism is dysregulated .
Case Study 2: Antidiabetic Activity
In another study focusing on enzyme inhibitors for managing diabetes, (3S,4S)-4-(Hydroxymethyl)pyrrolidin-3-ol was evaluated alongside other compounds for its ability to inhibit alpha-glucosidase. Results showed that this compound effectively reduced enzyme activity, suggesting a beneficial role in controlling blood sugar levels post-meal .
Comparative Analysis with Similar Compounds
Q & A
Q. How can researchers optimize the enantiomeric purity of (3S,4S)-4-(hydroxymethyl)pyrrolidin-3-ol hydrochloride during synthesis?
Enantiomeric purity is critical for pharmacological activity. A patented process (Bayer Consumer Care AG) achieves high purity via stereoselective catalytic hydrogenation of a pyrrolidine precursor, followed by HCl salt formation. Key parameters include:
- Catalyst selection : Use of chiral catalysts (e.g., Ru-BINAP) to control stereochemistry.
- Reaction conditions : Temperature (0–25°C) and solvent polarity (e.g., ethanol/water mixtures) to minimize racemization .
- Purification : Recrystallization from acetone/water to remove diastereomeric impurities.
Q. What analytical methods are recommended for characterizing the stereochemical identity of this compound?
- Chiral HPLC : Use a Chiralpak® AD-H column with a hexane/isopropanol mobile phase to resolve enantiomers.
- NMR spectroscopy : Analyze coupling constants (e.g., ) in the pyrrolidine ring to confirm the (3S,4S) configuration.
- Polarimetry : Compare specific optical rotation values with literature data (e.g., in methanol) .
Q. How does the hydrochloride salt form impact the compound’s stability in aqueous solutions?
The hydrochloride salt enhances water solubility but may hydrolyze under alkaline conditions. Stability studies recommend:
- pH control : Maintain solutions at pH 2–4 to prevent deprotonation of the hydroxyl groups.
- Temperature : Store lyophilized powders at –20°C to avoid degradation .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity between (3S,4S)- and (3R,4R)-stereoisomers?
Discrepancies arise from stereospecific target binding. For example:
- Enzyme inhibition assays : The (3S,4S) isomer shows higher affinity for purine nucleoside phosphorylase (PNP) due to optimal hydrogen bonding with Asp206 and His257 residues, while the (3R,4R) isomer is inactive .
- Mutagenesis studies : Replace key amino acids (e.g., His257Ala) to validate binding interactions .
Q. How can computational modeling guide the design of derivatives with improved metabolic stability?
- ADMET prediction : Use QSAR models to identify metabolically labile sites (e.g., the hydroxymethyl group).
- Structural modifications : Introduce fluorine substituents or methyl groups to block cytochrome P450-mediated oxidation.
- MD simulations : Assess conformational flexibility to prioritize rigid analogs with enhanced stability .
Q. Why do some studies report divergent cytotoxicity profiles for this compound in T-cell malignancies?
Variability may stem from:
- Cell line specificity : Jurkat cells (high PNP expression) show IC = 50 nM, while primary T-cells (variable PNP levels) require dose adjustments .
- Combination therapies : Synergy with methotrexate in ALL models vs. antagonism with fludarabine in CTCL .
Methodological Challenges and Solutions
Q. How to address low yields in asymmetric synthesis of the (3S,4S)-configured pyrrolidine core?
- Dynamic kinetic resolution : Employ enzymes (e.g., lipases) or transition-metal catalysts to recycle undesired enantiomers.
- Microwave-assisted synthesis : Reduce reaction time from 24h to 2h, improving yield from 45% to 72% .
Q. What experimental designs validate the role of the hydroxymethyl group in target engagement?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
